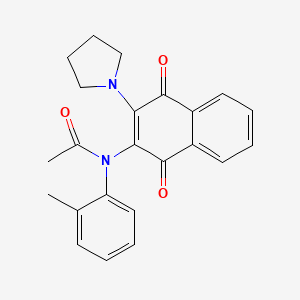
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide
概要
説明
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a naphthalene core and a pyrrolidinone moiety, suggests potential biological activity and utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthalene Core: Starting with a naphthalene derivative, such as 2-naphthol, which undergoes nitration, reduction, and acylation to introduce the necessary functional groups.
Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the naphthalene core with the pyrrolidinone moiety using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthalene or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The naphthalene core and pyrrolidinone moiety may facilitate binding to hydrophobic pockets or active sites within biological macromolecules.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinones and naphthalimides, which share the naphthalene core.
Pyrrolidinone Derivatives: Compounds such as thalidomide and piracetam, which feature the pyrrolidinone ring.
Uniqueness
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide is unique due to the combination of the naphthalene core and pyrrolidinone moiety, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various scientific disciplines.
特性
IUPAC Name |
N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-9-3-6-12-19(15)25(16(2)26)21-20(24-13-7-8-14-24)22(27)17-10-4-5-11-18(17)23(21)28/h3-6,9-12H,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPMEDGZHVBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[4-(acetylamino)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B3976499.png)
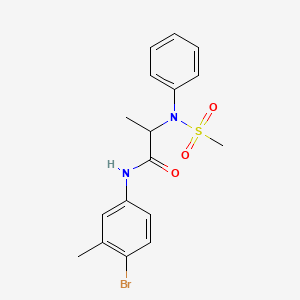
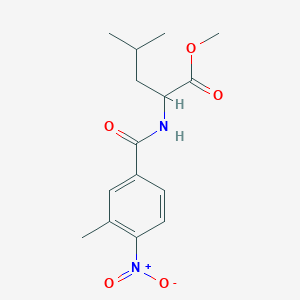
![methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3976520.png)
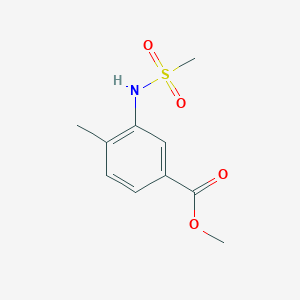
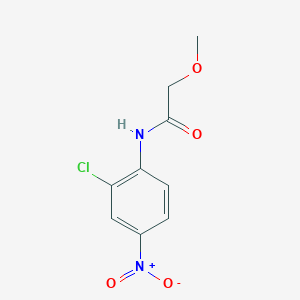
![N,N-diethyl-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3976541.png)
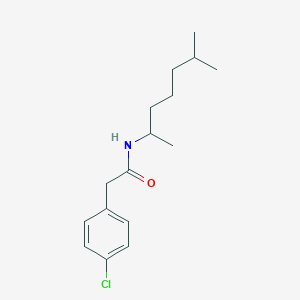
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976567.png)
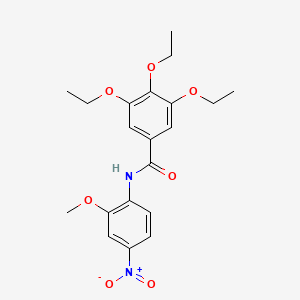
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate](/img/structure/B3976580.png)

![N-(4-{[5-(diethylsulfamoyl)-2-methoxyphenyl]sulfamoyl}phenyl)acetamide](/img/structure/B3976586.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenylsulfanylpropanamide](/img/structure/B3976588.png)
